molecular formula C12H14N2O4S B14000495 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione CAS No. 22423-43-4

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione

Cat. No.: B14000495
CAS No.: 22423-43-4
M. Wt: 282.32 g/mol
InChI Key: OXGXCRSYEUEDAE-UHFFFAOYSA-N
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Description

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of a benzimidazole derivative with a sugar moiety under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency, cost-effectiveness, and scalability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the sugar moiety.

    Reduction: The compound can be reduced to alter its functional groups.

    Substitution: Various substituents can be introduced to the benzimidazole ring or the sugar moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Thioadenosine: Shares a similar thione group and sugar moiety.

    [3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphosphonic acid: Contains a similar sugar moiety but differs in its phosphonic acid group.

Uniqueness

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione is unique due to its specific combination of a benzimidazole ring and a sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

22423-43-4

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-benzimidazole-2-thione

InChI

InChI=1S/C12H14N2O4S/c15-5-8-9(16)10(17)11(18-8)14-7-4-2-1-3-6(7)13-12(14)19/h1-4,8-11,15-17H,5H2,(H,13,19)

InChI Key

OXGXCRSYEUEDAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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